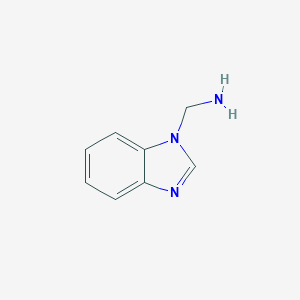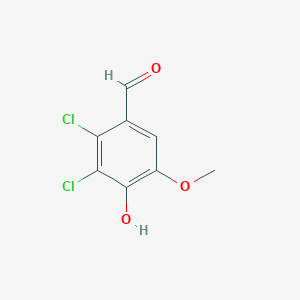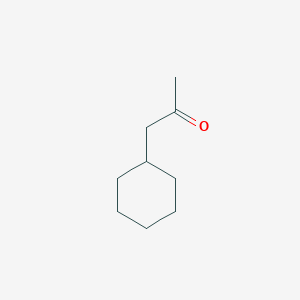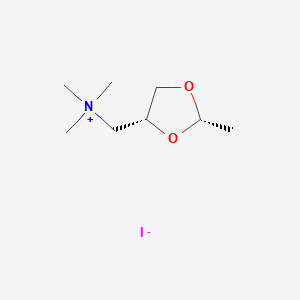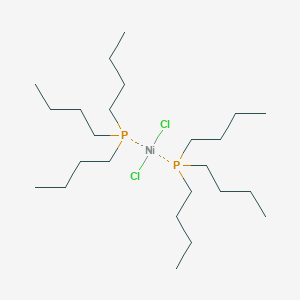![molecular formula C13H14ClN B095110 1-[3-(3-Chlorophenyl)prop-2-yn-1-yl]pyrrolidine CAS No. 1017-64-7](/img/structure/B95110.png)
1-[3-(3-Chlorophenyl)prop-2-yn-1-yl]pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3-(3-Chlorophenyl)prop-2-yn-1-yl]pyrrolidine, also known as CPP, is a chemical compound that has been widely studied in the scientific community for its potential applications in research. CPP is a derivative of pyrrolidine and is structurally similar to other compounds such as phencyclidine (PCP) and ketamine.
Wirkmechanismus
1-[3-(3-Chlorophenyl)prop-2-yn-1-yl]pyrrolidine acts as a non-competitive antagonist of the NMDA receptor, which is a type of glutamate receptor that is involved in synaptic plasticity and memory formation. By blocking the NMDA receptor, 1-[3-(3-Chlorophenyl)prop-2-yn-1-yl]pyrrolidine can alter neuronal function and affect various physiological processes.
Biochemische Und Physiologische Effekte
The blockade of the NMDA receptor by 1-[3-(3-Chlorophenyl)prop-2-yn-1-yl]pyrrolidine has been shown to have various effects on the brain and body. It has been found to impair learning and memory, alter pain perception, and affect motor function. Additionally, 1-[3-(3-Chlorophenyl)prop-2-yn-1-yl]pyrrolidine has been found to have neuroprotective effects in certain models of brain injury.
Vorteile Und Einschränkungen Für Laborexperimente
1-[3-(3-Chlorophenyl)prop-2-yn-1-yl]pyrrolidine has several advantages as a tool for scientific research, including its high potency and specificity for the NMDA receptor. However, it also has limitations, such as its potential for toxicity and the need for careful dosing to avoid unwanted effects.
Zukünftige Richtungen
There are several potential future directions for research involving 1-[3-(3-Chlorophenyl)prop-2-yn-1-yl]pyrrolidine. One area of interest is the development of new compounds that can selectively target specific subtypes of the NMDA receptor. Additionally, further studies are needed to investigate the potential therapeutic applications of 1-[3-(3-Chlorophenyl)prop-2-yn-1-yl]pyrrolidine and related compounds in neurological disorders. Finally, research is needed to better understand the long-term effects of 1-[3-(3-Chlorophenyl)prop-2-yn-1-yl]pyrrolidine on neuronal function and overall health.
Synthesemethoden
1-[3-(3-Chlorophenyl)prop-2-yn-1-yl]pyrrolidine can be synthesized using various methods, including the reaction of 3-chlorophenylacetylene with pyrrolidine in the presence of a base. Another method involves the reaction of 3-chlorobenzyl chloride with pyrrolidine, followed by dehydrohalogenation.
Wissenschaftliche Forschungsanwendungen
1-[3-(3-Chlorophenyl)prop-2-yn-1-yl]pyrrolidine has been found to have potential applications in scientific research, particularly in the field of neuroscience. It has been used as a tool to study the effects of N-methyl-D-aspartate (NMDA) receptor activation on neuronal function. 1-[3-(3-Chlorophenyl)prop-2-yn-1-yl]pyrrolidine has also been used to investigate the role of the NMDA receptor in various neurological disorders such as Alzheimer's disease and schizophrenia.
Eigenschaften
CAS-Nummer |
1017-64-7 |
|---|---|
Produktname |
1-[3-(3-Chlorophenyl)prop-2-yn-1-yl]pyrrolidine |
Molekularformel |
C13H14ClN |
Molekulargewicht |
219.71 g/mol |
IUPAC-Name |
1-[3-(3-chlorophenyl)prop-2-ynyl]pyrrolidine |
InChI |
InChI=1S/C13H14ClN/c14-13-7-3-5-12(11-13)6-4-10-15-8-1-2-9-15/h3,5,7,11H,1-2,8-10H2 |
InChI-Schlüssel |
AOLWOBQUOPZVBU-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)CC#CC2=CC(=CC=C2)Cl |
Kanonische SMILES |
C1CCN(C1)CC#CC2=CC(=CC=C2)Cl |
Synonyme |
Pyrrolidine, 1-3-(3-chlorophenyl)-2-propynyl- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



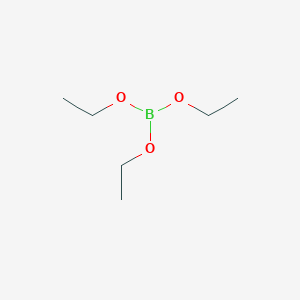
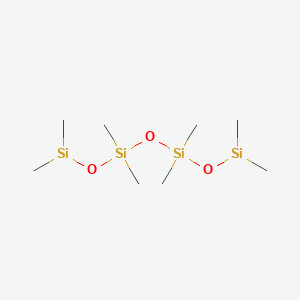
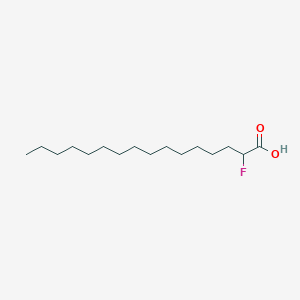
![Pyrido[2,3-d]pyridazine-5(6H)-thione](/img/structure/B95032.png)
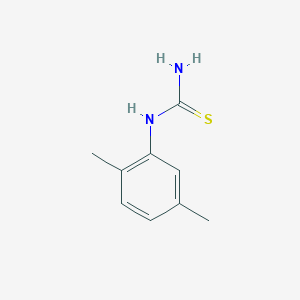
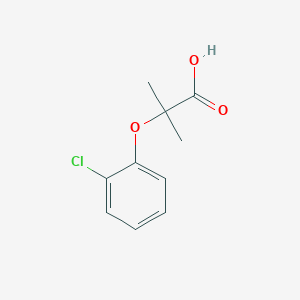
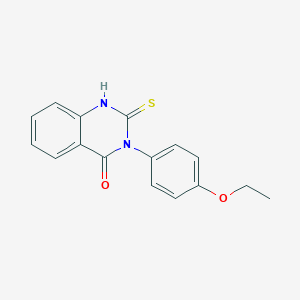
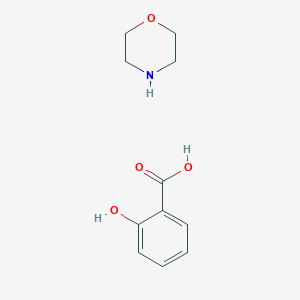
![Benzenamine, 4-[(2,4-dimethylphenyl)azo]-2,5-dimethyl-](/img/structure/B95046.png)
